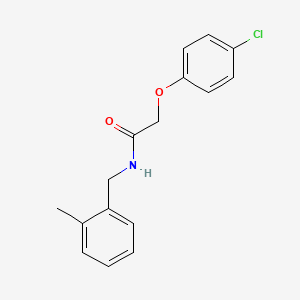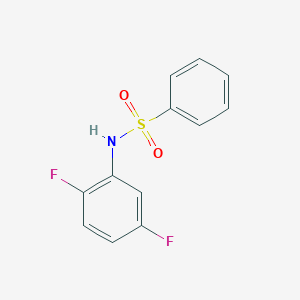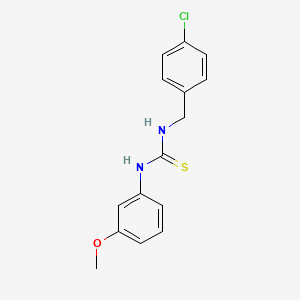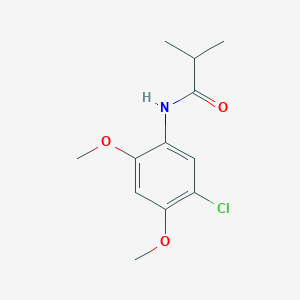
2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide, also known as Miltefosine, is a synthetic phospholipid analogue that was originally developed as an antineoplastic agent. However, it has gained attention for its potential use as an antileishmanial agent, as well as for its activity against other protozoan parasites.
Mécanisme D'action
The exact mechanism of action of 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide is not fully understood, but it is thought to act by disrupting the cell membrane of the parasite. 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide is a phospholipid analogue, and it has been shown to incorporate into the cell membrane of the parasite, leading to membrane disruption and subsequent cell death.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in phospholipid metabolism, including phospholipase A2 and CTP:phosphocholine cytidylyltransferase. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide in lab experiments is its broad-spectrum activity against several protozoan parasites. This makes it a useful tool for studying the biology of these organisms and for developing new treatments for parasitic diseases.
One limitation of using 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide in lab experiments is its potential toxicity. 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide has been shown to have significant cytotoxicity in mammalian cells, and care must be taken when handling the compound.
Orientations Futures
There are several future directions for research on 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide. One area of interest is the development of new formulations of the compound that may improve its efficacy and reduce its toxicity. Another area of interest is the study of 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide's mechanism of action, which may lead to the development of new treatments for parasitic diseases. Finally, there is interest in exploring the potential use of 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide in combination with other drugs to improve treatment outcomes.
Méthodes De Synthèse
2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide is synthesized through a multi-step process starting with 4-chlorophenol, which is reacted with 2-methylbenzylamine to form 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide. This intermediate is then treated with phosphorus oxychloride and triethylamine to form the final product, 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide has been extensively studied for its potential use as an antileishmanial agent. Leishmaniasis is a parasitic disease that affects millions of people worldwide, and current treatments are often ineffective or have significant side effects. 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide has shown promising activity against several species of Leishmania, including those that are resistant to other treatments.
In addition to its antileishmanial activity, 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide has also been studied for its activity against other protozoan parasites, including Trypanosoma brucei, the causative agent of African sleeping sickness, and Plasmodium falciparum, the causative agent of malaria.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[(2-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-12-4-2-3-5-13(12)10-18-16(19)11-20-15-8-6-14(17)7-9-15/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCPGDHBHCLIFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-bromobenzylidene)amino]-2-(4-bromophenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5692864.png)


![8,8-dimethyl-4-(1-pyrrolidinyl)-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine](/img/structure/B5692884.png)





![N-1-adamantyl-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5692932.png)

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5692939.png)
![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5692959.png)
![3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5692961.png)